molecular formula C13H9NO3S2 B3018057 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate CAS No. 946317-16-4

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate

Cat. No. B3018057
CAS RN: 946317-16-4
M. Wt: 291.34
InChI Key: QMPUBQUNAFRCKU-UHFFFAOYSA-N
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Description

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The thiophene rings attached to the isoxazole core suggest that the compound could exhibit interesting electronic properties and potentially serve as a pharmacophore in drug design due to the presence of multiple aromatic systems.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been reported using various methodologies. For instance, a high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates was achieved through a one-pot sequence of three 2-component reactions, yielding a diverse library of compounds . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates was accomplished via a domino 1,3-dipolar cycloaddition and elimination, providing a scaffold for further functionalization . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, the stereochemistry of certain pyrrolidine-2-carboxylate derivatives was elucidated using single-crystal X-ray diffraction . This technique could be applied to determine the precise molecular structure of this compound, which would be essential for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives can participate in a range of chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the substituents on the isoxazole ring. For example, isoxazoly] thioureas were used as precursors in the synthesis of various heterocyclic compounds, demonstrating the versatility of isoxazole derivatives in organic synthesis . The chemical behavior of this compound could be explored in similar reactions to generate novel compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are crucial for their application in medicinal chemistry and materials science. These properties include solubility, melting point, and stability, which can be affected by the nature of the substituents on the isoxazole core. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, providing insight into their chemical behavior under different pH conditions . Such analyses are important for the development of this compound as a potential pharmacophore or material.

Scientific Research Applications

Synthesis and Biological Activity

Thiophene-containing compounds have been extensively studied for their biological activities. A study highlighted the synthesis of novel thiophene-containing compounds that exhibited promising antibacterial and antifungal properties. These compounds were synthesized by reacting 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester with 2-aminobenzimidazole and 3-amino-1H-1,2,4-triazole, leading to compounds with significant activity against gram-negative bacteria such as E. coli and various fungi (Mabkhot et al., 2017).

Electrochemical and Electrochromic Properties

Thiophene derivatives have also been synthesized for applications in electrochemical and electrochromic devices. For instance, the synthesis of copolymers containing carbazole and their electrochromic properties were investigated, showcasing the potential of thiophene derivatives in developing materials for advanced electronic applications (Aydın & Kaya, 2013).

Antitumor Agents

Another study focused on the synthesis of bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety, which were evaluated for their antitumor activities. These compounds displayed promising activities against hepatocellular carcinoma cell lines, highlighting the potential of thiophene derivatives in the development of new anticancer medications (Gomha, Edrees & Altalbawy, 2016).

Herbicidal Activities

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea and its herbicidal activities were also explored. The compound exhibited good inhibitory activity against certain types of weeds, suggesting the potential use of thiophene derivatives in agricultural applications (Fu-b, 2014).

Spectrophotometric Properties

Research into the synthesis of azo-dyes based on thiophendiazonium salts and their spectrophotometric properties has been conducted. These compounds could serve as reagents for spectrophotometric analytical research, indicating the versatility of thiophene derivatives in chemical analysis (Barabash et al., 2020).

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S2/c15-13(12-4-2-6-19-12)16-8-9-7-10(17-14-9)11-3-1-5-18-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPUBQUNAFRCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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